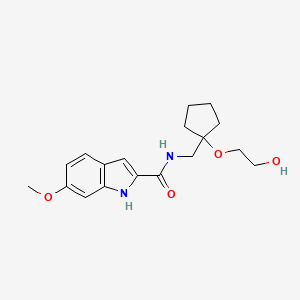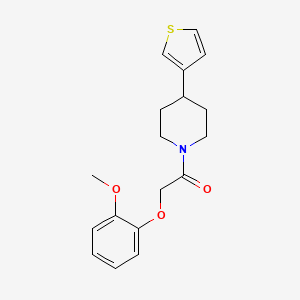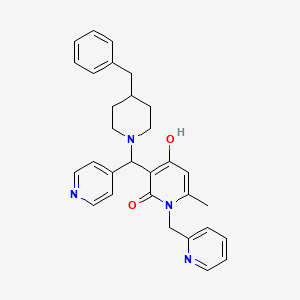![molecular formula C13H17NO B2541120 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol CAS No. 2344679-17-8](/img/structure/B2541120.png)
2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirocyclic compounds, like “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol”, are inherently highly 3-dimensional structures . They are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .
Molecular Structure Analysis
The molecular structure of “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol” would be characterized by the presence of a spirocyclic structure, which is a bicyclic compound where the two rings share only one atom, the spiroatom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .
Aplicaciones Científicas De Investigación
Rh(III)-Catalyzed C-H Activation and Cycloaddition
The Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes has been a notable method for the selective synthesis of spiro dihydroisoquinolinones. This process is characterized by its use of simple starting materials, mild conditions, high efficiency, and absence of external oxidants. The synthesized products offer pathways to other biologically interesting heterocycles, suggesting a versatile approach to drug development and synthetic chemistry (Cui, Zhang, & Wu, 2013).
Tandem Double Cycloaddition Reactions
Another application involves the base-promoted cycloaddition reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones, leading to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. This method highlights the synthetic utility of tandem double [3 + 2] cycloaddition reactions, offering a new route to complex spirocyclic structures (Shi, Sun, & Yan, 2017).
Facile Synthesis of Spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines]
Research on the facile synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via three-component reactions demonstrates the efficiency of combining N-phenacylisoquinolinium bromides with indane-1,3-dione and isatins. This process exemplifies the innovative strategies in constructing spiro compounds with potential pharmacological activities (Wang & Yan, 2014).
Highly Diastereoselective Synthesis of Spiro Compounds
The highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using ethyl diazoacetate in a catalyst-free environment showcases the advancements in achieving precise stereochemical outcomes in spiro compound synthesis. This methodological development is crucial for the synthesis of compounds with specific biological activities (Maurya et al., 2014).
Construction of Spiro[indene‐2,1′‐pyrrolo[2,1‐a]isoquinoline]s
The visible-light-catalyzed oxidative [3+2] cycloaddition reaction for constructing spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s represents a significant leap in the use of photocatalysis in organic synthesis. This method offers a green and efficient route to spiro compounds, underlining the role of light in mediating complex reactions (Jiang et al., 2017).
Direcciones Futuras
The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Therefore, compounds like “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol” could be of interest in future research.
Propiedades
IUPAC Name |
2-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-8-7-14-9-11-3-1-2-4-12(11)13(10-14)5-6-13/h1-4,15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIKHRQZVTTWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC3=CC=CC=C23)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)
![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)

![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)
![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)
![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)



